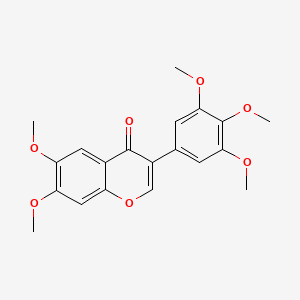

6,7,3',4',5'-Pentamethoxyisoflavone

Description

Properties

Molecular Formula |

C20H20O7 |

|---|---|

Molecular Weight |

372.4 g/mol |

IUPAC Name |

6,7-dimethoxy-3-(3,4,5-trimethoxyphenyl)chromen-4-one |

InChI |

InChI=1S/C20H20O7/c1-22-15-8-12-14(9-16(15)23-2)27-10-13(19(12)21)11-6-17(24-3)20(26-5)18(7-11)25-4/h6-10H,1-5H3 |

InChI Key |

HLOABGSBRIDRHW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=COC3=CC(=C(C=C3C2=O)OC)OC |

Origin of Product |

United States |

Natural Occurrence and Isolation of 6,7,3 ,4 ,5 Pentamethoxyisoflavone

Botanical Sources and Taxonomic Distribution of Isoflavone-Producing Plants

While a specific botanical source for 6,7,3',4',5'-Pentamethoxyisoflavone is not documented, isoflavones are characteristically found in the plant family Fabaceae (Leguminosae). Genera such as Glycine (soybean), Trifolium (clover), and Pueraria (kudzu) are well-known producers of a diverse range of isoflavones. Polymethoxylated flavonoids, which share a similar structural backbone, are commonly found in the Rutaceae family, particularly in the peels of Citrus fruits. Research into the chemical constituents of various plant species is ongoing, and it is possible that 6,7,3',4',5'-Pentamethoxyisoflavone may be identified in the future from a plant source.

Methodologies for the Extraction and Purification of Isoflavones from Plant Matrices

The isolation of specific isoflavones from complex plant material is a multi-step process involving initial extraction to create a crude mixture, followed by sophisticated purification techniques to isolate the compound of interest.

Solvent Extraction Techniques

The initial step in isolating isoflavones from a plant matrix involves extraction using a suitable solvent. The choice of solvent is critical and is determined by the polarity of the target compound. For isoflavones, including a pentamethoxy-substituted one, a range of organic solvents is typically used.

The selection of the extraction method is also crucial for maximizing the yield and purity of the target compounds. Common techniques include maceration, Soxhlet extraction, and more modern methods like ultrasound-assisted extraction (UAE) and pressurized liquid extraction (PLE). mdpi.comias.ac.in Mild extraction techniques are often preferred to prevent the decomposition of potentially unstable glycosidic forms of flavonoids. ias.ac.in

| Extraction Technique | Description | Common Solvents Used for Isoflavones | Key Advantages |

|---|---|---|---|

| Maceration | Soaking the plant material in a solvent for a period of time with occasional agitation. | Methanol, Ethanol (B145695), Acetone, Ethyl Acetate. researchgate.net | Simple, requires minimal equipment. |

| Soxhlet Extraction | Continuous extraction of the plant material with a cycling solvent, allowing for a thorough extraction. | Ethanol, Methanol. researchgate.net | High extraction efficiency. |

| Ultrasound-Assisted Extraction (UAE) | Using ultrasonic waves to disrupt cell walls and enhance solvent penetration. | Ethanol-water mixtures. researchgate.net | Reduced extraction time and solvent consumption. |

| Pressurized Liquid Extraction (PLE) | Extraction using solvents at elevated temperatures and pressures. | Methanol-water mixtures. researchgate.net | High efficiency, lower solvent use, and faster than traditional methods. researchgate.net |

Studies have shown that mixtures of organic solvents with water are often more efficient for extracting isoflavones. For instance, aqueous ethanol solutions (e.g., 60-80% ethanol) have demonstrated high efficiency in extracting isoflavones from soybeans. ias.ac.inpjsir.org Acetonitrile (B52724) has also been noted for its superior ability to extract a wide range of isoflavone (B191592) forms from food matrices. pjsir.org

Chromatographic Separation Strategies for Complex Plant Extracts

Following initial extraction, the crude extract contains a complex mixture of compounds. Chromatographic techniques are essential for the separation and purification of the target isoflavone from this mixture.

Column Chromatography (CC) is often the first step in purification. The crude extract is passed through a column packed with a stationary phase, such as silica (B1680970) gel or Sephadex LH-20. Different compounds in the extract move through the column at different rates depending on their affinity for the stationary phase and the solvent (mobile phase), allowing for their separation into fractions.

High-Performance Liquid Chromatography (HPLC) is a powerful technique used for the final purification and quantification of isoflavones. pjsir.org Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is the most common method for separating isoflavones. pjsir.org A gradient elution, where the composition of the mobile phase is changed over time, is typically employed to achieve optimal separation of the various components in the extract. pjsir.org

High-Speed Counter-Current Chromatography (HSCCC) is another effective liquid-liquid partition chromatography technique that has been successfully used to separate polymethoxylated flavones from plant extracts. This method avoids the use of solid stationary phases, which can sometimes lead to irreversible adsorption of the sample.

| Chromatographic Technique | Stationary Phase | Typical Mobile Phase System | Application |

|---|---|---|---|

| Column Chromatography (CC) | Silica Gel, Sephadex LH-20 | Gradient of nonpolar to polar solvents (e.g., hexane-ethyl acetate, chloroform-methanol). | Initial fractionation and purification of crude extracts. |

| High-Performance Liquid Chromatography (HPLC) | Reversed-Phase (C18, C8) | Gradient of water (often acidified) and an organic solvent like acetonitrile or methanol. | High-resolution separation, final purification, and quantification. pjsir.org |

| High-Speed Counter-Current Chromatography (HSCCC) | Liquid (two-phase solvent system) | e.g., n-hexane-ethyl acetate-methanol-water. | Preparative separation of complex mixtures without a solid support. |

| Preparative Thin-Layer Chromatography (PTLC) | Silica gel on a glass plate. | Solvent system based on the polarity of the target compound. | Purification of small quantities of compounds. |

The identification and structural elucidation of the purified compound are then confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Biosynthetic Pathways of 6,7,3 ,4 ,5 Pentamethoxyisoflavone

General Flavonoid and Isoflavonoid (B1168493) Biosynthesis: Shikimate and Phenylpropanoid Pathways

The journey to synthesizing 6,7,3',4',5'-pentamethoxyisoflavone begins with two fundamental and interlinked metabolic pathways: the shikimate pathway and the phenylpropanoid pathway. researchgate.nettaylorfrancis.com These pathways are responsible for producing the aromatic amino acids and a wide array of phenolic compounds in plants, fungi, and bacteria. researchgate.netfrontiersin.org

The shikimate pathway is a seven-step metabolic route that converts the primary metabolites phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate into chorismate. researchgate.net This pathway is of central importance as it provides the essential aromatic amino acids L-phenylalanine, L-tyrosine, and L-tryptophan. frontiersin.org For flavonoid biosynthesis, L-phenylalanine is the crucial starting block. taylorfrancis.com It has been estimated that a significant portion, potentially over 30%, of all carbon fixed by plants is channeled through this pathway, highlighting its metabolic significance. frontiersin.org

The L-phenylalanine produced via the shikimate pathway serves as the entry substrate for the phenylpropanoid pathway . researchgate.netfrontiersin.org The first committed step is the deamination of L-phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to yield cinnamic acid. A subsequent hydroxylation reaction catalyzed by cinnamate (B1238496) 4-hydroxylase (C4H) produces 4-coumaric acid. This molecule is then activated by 4-coumarate-CoA ligase (4CL) to form 4-coumaroyl-CoA, a critical branch-point intermediate. researchgate.net This activated thioester stands at the crossroads of various metabolic fates, including the synthesis of lignin, stilbenes, and, most importantly for this context, flavonoids. frontiersin.orgresearchgate.net The condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA, catalyzed by chalcone (B49325) synthase (CHS), leads to the formation of naringenin (B18129) chalcone, the direct precursor to the flavonoid skeleton. researchgate.net

Enzymatic Steps in the Formation of the Isoflavone (B191592) Backbone

While most plants can produce flavonoids like flavones and flavonols, the synthesis of the isoflavone backbone is largely restricted to the legume family (Fabaceae). frontiersin.orgmdpi.com This specialized branch of the phenylpropanoid pathway involves a unique and defining enzymatic reaction.

The process begins with the flavanone (B1672756) naringenin (for 5-hydroxylated isoflavones like genistein) or liquiritigenin (B1674857) (for 5-deoxyisoflavones like daidzein), which are formed from their respective chalcones by the enzyme chalcone isomerase (CHI). frontiersin.orgnih.gov The key step that differentiates isoflavonoid from flavonoid biosynthesis is the intramolecular rearrangement of the flavanone skeleton. This reaction is catalyzed by a cytochrome P450 enzyme known as 2-hydroxyisoflavanone (B8725905) synthase (IFS or 2-HIS). frontiersin.orgnih.gov IFS catalyzes a unique reaction involving both the migration of the B-ring from the C2 to the C3 position of the heterocyclic C-ring and a coupled hydroxylation at the C2 position, forming a 2-hydroxyisoflavanone intermediate. nih.gov

This unstable intermediate is then rapidly dehydrated by the enzyme 2-hydroxyisoflavanone dehydratase (HID) to yield the stable isoflavone core structure, such as daidzein (B1669772) or genistein (B1671435). nih.govnih.gov These foundational isoflavones serve as the scaffolds for subsequent tailoring reactions, including the extensive methylation required to produce 6,7,3',4',5'-pentamethoxyisoflavone.

Table 1: Key Enzymes in the Formation of the Isoflavone Backbone

| Enzyme | Abbreviation | Function |

| Phenylalanine Ammonia-Lyase | PAL | Converts L-phenylalanine to cinnamic acid. |

| Cinnamate 4-Hydroxylase | C4H | Hydroxylates cinnamic acid to form 4-coumaric acid. |

| 4-Coumarate-CoA Ligase | 4CL | Activates 4-coumaric acid to 4-coumaroyl-CoA. |

| Chalcone Synthase | CHS | Condenses 4-coumaroyl-CoA and malonyl-CoA to form chalcone. |

| Chalcone Isomerase | CHI | Isomerizes chalcone to a flavanone (e.g., naringenin). |

| 2-Hydroxyisoflavanone Synthase | IFS / 2-HIS | Catalyzes aryl migration to form a 2-hydroxyisoflavanone. nih.gov |

| 2-Hydroxyisoflavanone Dehydratase | HID | Dehydrates the 2-hydroxyisoflavanone to an isoflavone. nih.govnih.gov |

Regiospecific Methylation Processes in Pentamethoxyisoflavone Biosynthesis

The conversion of a basic isoflavone skeleton like daidzein or genistein into 6,7,3',4',5'-pentamethoxyisoflavone requires a series of highly specific modification reactions. The most prominent of these are hydroxylation and subsequent O-methylation at five distinct positions (6, 7, 3', 4', and 5'). This process is catalyzed by a suite of tailoring enzymes, with O-methyltransferases playing the final, crucial role in adding the methoxy (B1213986) groups.

O-methyltransferases (OMTs) are a diverse family of enzymes that catalyze the transfer of a methyl group from the donor molecule S-adenosyl-L-methionine (SAM) to a hydroxyl group on a substrate. wikipedia.orguwo.ca In the biosynthesis of polymethylated flavonoids, a series of distinct, position-specific OMTs are typically involved. nih.gov Plant OMTs involved in secondary metabolism are generally classified as type 1, which are cation-independent. nih.gov

The biosynthesis of 6,7,3',4',5'-pentamethoxyisoflavone would necessitate a precursor isoflavone that has been hydroxylated at all five target positions. This polyhydroxylated intermediate would then be sequentially methylated by several regiospecific OMTs. While the exact sequence and the specific enzymes for this particular pentamethoxyisoflavone are not fully characterized, research on other isoflavonoids provides a clear model for how this occurs.

For instance, different isoflavone O-methyltransferases (IOMTs) have been identified that specifically methylate the 7-hydroxyl, 4'-hydroxyl, or 3'-hydroxyl groups of isoflavones. wikipedia.orgnih.govoup.com

Isoflavone 7-O-methyltransferase (I7OMT) has been characterized and shows strict specificity for the 7-hydroxyl group. oup.com

Isoflavone 4'-O-methyltransferase (I4'OMT) catalyzes the methylation of the 4'-hydroxyl group. wikipedia.org

Isoflavone 3'-O-methyltransferase (I3'OMT) has also been identified. nih.gov

The synthesis of the target compound would likely require an orchestrated sequence of hydroxylation and methylation steps, potentially involving enzymes like flavonoid 6-hydroxylase (F6H) to introduce the hydroxyl group at the 6-position, followed by methylation. nih.gov The complex substitution pattern on the B-ring (3',4',5') suggests the involvement of multiple hydroxylases and OMTs with precise regiospecificity to achieve the final structure.

Table 2: Examples of Characterized Isoflavone O-Methyltransferases (IOMTs)

| Enzyme Class | Abbreviation | Substrate Position | Product Example |

| Isoflavone 7-O-methyltransferase | I7OMT | Methylates the 7-hydroxyl group of daidzein. oup.com | 7-O-methyldaidzein (Isoformononetin). nih.gov |

| Isoflavone 4'-O-methyltransferase | I4'OMT | Methylates the 4'-hydroxyl group of an isoflavone. wikipedia.org | 4'-O-methylisoflavone (Formononetin). wikipedia.org |

| Isoflavone 3'-O-methyltransferase | I3'OMT | Methylates the 3'-hydroxyl group. nih.gov | 3'-O-methyldaidzein. nih.gov |

Understanding the biosynthesis of a complex natural product also involves studying the flow of metabolites and the efficiency of enzymatic conversions. researchgate.net The synthesis of 6,7,3',4',5'-pentamethoxyisoflavone would begin with a suitable polyhydroxylated isoflavone precursor. The availability of this precursor is the first potential bottleneck in the pathway.

The subsequent methylation steps depend critically on the cellular pool of the methyl donor, S-adenosyl-L-methionine (SAM). nih.gov Research has shown that the efficiency of O-methylation reactions can be a limiting factor in the production of methylated isoflavonoids. In some engineered systems, the conversion yield of O-methylation is low but can be significantly enhanced by co-expressing the gene for SAM synthetase (metK), which increases the intracellular supply of SAM. nih.gov This demonstrates that the availability of the universal methyl precursor is a key control point.

Chemical Synthesis of 6,7,3 ,4 ,5 Pentamethoxyisoflavone and Analogues

Total Synthesis Strategies for Isoflavones

The total synthesis of isoflavones, including polysubstituted derivatives like 6,7,3',4',5'-pentamethoxyisoflavone, is a well-explored area of organic chemistry. The primary strategies involve the formation of the isoflavone (B191592) nucleus from precursors such as flavanones, deoxybenzoins, or chalcones, or through modern cross-coupling techniques.

A biomimetic approach to isoflavone synthesis involves the oxidative rearrangement of a flavanone (B1672756) precursor. This reaction mimics the biosynthetic pathway where a 1,2-aryl migration occurs. A common reagent for this transformation is thallium(III) nitrate (B79036) (TTN) in methanol. The reaction proceeds through an intermediate, which upon acid treatment, yields the isoflavone. This method's success is often dependent on the substitution pattern of the flavanone. For instance, the conversion of liquiritigenin (B1674857) (a flavanone) to daidzein (B1669772) (an isoflavone) has been demonstrated in cell cultures of Pueraria lobata, a reaction catalyzed by a cytochrome P-450-dependent monooxygenase. orgsyn.org In chemical synthesis, the rearrangement of 2'-hydroxychalcones with methanolic thallium(III) nitrate followed by acid treatment also yields isoflavones. mdpi.com However, the high toxicity of thallium reagents has led to the development of greener alternatives, such as those using hypervalent iodine reagents, although yields can be inconsistent.

The deoxybenzoin (B349326) (2-hydroxyphenyl benzyl (B1604629) ketone) route is a classical and still widely utilized method for isoflavone synthesis. This strategy involves the construction of a deoxybenzoin intermediate, which already contains the C6-C1-C6 backbone of the final isoflavone. The final ring closure to form the pyranone ring is typically achieved by introducing a one-carbon unit.

The key steps in the deoxybenzoin route are:

Formation of the Deoxybenzoin: This is often achieved through a Hoesch reaction between a phenol (B47542) (for the A-ring) and a phenylacetonitrile (B145931) (for the B-ring and the benzylic carbon). For example, the reaction of 4-methoxyresorcinol with a substituted phenylacetonitrile can be used to form the deoxybenzoin precursor for glycitein. google.com Alternatively, Friedel-Crafts acylation of a phenol with a phenylacetic acid or its acid chloride can be employed. researchgate.net

Cyclization: The deoxybenzoin is then cyclized to the isoflavone. A common method involves reaction with a formylating agent like N,N-dimethylformamide (DMF) in the presence of a Lewis acid such as boron trifluoride diethyl etherate (BF₃·OEt₂) and methanesulfonyl chloride. google.com

A plausible synthesis of 6,7,3',4',5'-pentamethoxyisoflavone via this route would involve the reaction of 1,2,4-trihydroxy-5-methoxybenzene (as the A-ring precursor) with 3,4,5-trimethoxyphenylacetonitrile, followed by methylation and cyclization.

| Reaction Step | Reactants | Reagents/Conditions | Product |

| Deoxybenzoin Formation | Phenol derivative, Phenylacetonitrile derivative | Lewis Acid (e.g., ZnCl₂), HCl | Deoxybenzoin intermediate |

| Cyclization | Deoxybenzoin intermediate | Formylating agent (e.g., DMF), Lewis Acid (e.g., BF₃·OEt₂) | Isoflavone |

Chalcones (1,3-diaryl-2-propen-1-ones) are important precursors in flavonoid biosynthesis and can be synthetically converted to isoflavones. nih.gov The synthesis of chalcones is typically straightforward, involving a Claisen-Schmidt condensation between a substituted acetophenone (B1666503) and a substituted benzaldehyde (B42025) in the presence of a base.

The conversion of a 2'-hydroxychalcone (B22705) to an isoflavone involves an oxidative rearrangement, similar to the flavanone route. Thallium(III) nitrate is an effective reagent for this transformation, proceeding through a 1,2-diaryl-3,3-dimethoxypropan-1-one intermediate which is then cyclized with acid. mdpi.com The reaction is sensitive to the substitution pattern on both aromatic rings. For instance, the synthesis of 5-hydroxy-3',4'-dimethoxyflavone (B15504186) has been achieved through the oxidative cyclization of the corresponding 2',6'-dihydroxy-3,4-dimethoxychalcone using iodine. nih.govresearchgate.net

To synthesize 6,7,3',4',5'-pentamethoxyisoflavone via this route, one would first prepare 2'-hydroxy-4',5',3,4,5-pentamethoxychalcone from 2'-hydroxy-4',5'-dimethoxyacetophenone and 3,4,5-trimethoxybenzaldehyde. This chalcone (B49325) would then undergo oxidative rearrangement.

| Reaction Step | Reactants | Reagents/Conditions | Product |

| Chalcone Formation | Substituted Acetophenone, Substituted Benzaldehyde | Base (e.g., NaOH, KOH) | Chalcone |

| Oxidative Rearrangement | 2'-Hydroxychalcone | Oxidizing agent (e.g., Tl(NO₃)₃), Acid | Isoflavone |

The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful tool for the synthesis of isoflavones. This palladium-catalyzed reaction typically involves the coupling of a 3-halochromone or a chromone (B188151) triflate with an arylboronic acid or ester. This method allows for the direct formation of the C-3-aryl bond characteristic of isoflavones.

The key components of this strategy are:

The Chromone Partner: A 3-bromochromone (B1268052) or 3-iodochromone is a common starting material. These can be prepared from the corresponding 2'-hydroxyacetophenone.

The Boronic Acid Partner: An appropriately substituted arylboronic acid provides the B-ring of the isoflavone.

The Catalyst System: A palladium catalyst, such as Pd(PPh₃)₄ or Pd(dba)₂, and a base are required for the coupling.

This approach has been successfully used to synthesize a variety of isoflavones and has the advantage of being convergent, allowing for the late-stage introduction of the B-ring. researchgate.net For the synthesis of 6,7,3',4',5'-pentamethoxyisoflavone, this would involve the coupling of 6,7-dimethoxy-3-halochromone with 3,4,5-trimethoxyphenylboronic acid.

| Coupling Partner 1 | Coupling Partner 2 | Catalyst/Reagents | Product |

| 3-Halochromone | Arylboronic acid | Palladium catalyst, Base | Isoflavone |

| Chromone triflate | Arylboronic acid | Palladium catalyst, Base | Isoflavone |

Synthetic Modifications for Structural Analogue Generation

The generation of structural analogues of 6,7,3',4',5'-pentamethoxyisoflavone is crucial for exploring structure-activity relationships. Synthetic modifications can be performed on the final isoflavone core or on the precursors at various stages of the synthesis.

A common modification is the demethylation of methoxy (B1213986) groups to the corresponding hydroxy groups. This can be achieved using reagents like boron tribromide (BBr₃) or hydrobromic acid (HBr). The selectivity of demethylation can often be controlled by the reaction conditions. For example, in the synthesis of pedalitin, sequential demethylation of three methoxy groups was achieved using a 30% HBr solution in acetic acid in a time-dependent manner. researchgate.net

Another strategy involves the introduction of different substituents on the A or B rings. This can be accomplished by starting with appropriately substituted precursors in any of the synthetic routes described above. For example, using different substituted benzaldehydes in the chalcone route or different arylboronic acids in the Suzuki-Miyaura coupling would lead to a variety of B-ring substituted analogues.

Furthermore, modifications can be made to the heterocyclic C-ring. For instance, the synthesis of homoisoflavonoids, which have a benzylidene-4-chromanone structure, involves different synthetic pathways but highlights the potential for modifying the core isoflavone skeleton. nih.gov

Advanced Analytical Methodologies for 6,7,3 ,4 ,5 Pentamethoxyisoflavone Characterization and Quantification

Chromatographic Techniques for Separation and Profiling

Chromatographic methods are the cornerstone for the separation and profiling of 6,7,3',4',5'-Pentamethoxyisoflavone from complex mixtures. These techniques exploit the differential partitioning of the analyte between a stationary phase and a mobile phase to achieve separation.

High-Performance Liquid Chromatography (HPLC) for Quantitative and Qualitative Analysis

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the analysis of methoxylated flavonoids. For the determination of a related compound, 3',4',5',5,7-pentamethoxyflavone (B192069) (PMF), in mouse plasma and intestinal mucosa, a validated HPLC method with UV detection at 324 nm has been successfully utilized. nih.gov This method, employing a Hypersil-BDS C18 column and tricin (B192558) as an internal standard, demonstrated good linearity and recovery. nih.gov The assay's recovery rates were between 85% and 103% for both plasma and mucosal samples, with a relative standard deviation below 15%. nih.gov The lower limits of quantitation were established at 100 ng/mL for plasma and 1.0 µg/mL for mucosa. nih.gov

Another study developed a rapid and highly sensitive reversed-phase HPLC method with electrochemical detection for the quantification of four 5-hydroxy polymethoxyflavones, demonstrating the adaptability of HPLC for similar compounds. nih.gov This method showed a significantly higher sensitivity (over 160 times) compared to traditional UV detection, with a limit of detection ranging from 0.65 to 1.8 ng/mL. nih.gov The recovery rate for this method was between 96.17% and 110.82%. nih.gov

Table 1: HPLC Method Parameters for Analysis of a Related Pentamethoxyflavone

| Parameter | Value |

| Column | Hypersil-BDS C18 |

| Detection | UV at 324 nm |

| Internal Standard | Tricin |

| Linearity Range (Plasma) | 100-2000 ng/mL |

| Linearity Range (Mucosa) | 1.0-40 µg/mL |

| Recovery | 85-103% |

| Lower Limit of Quantitation (Plasma) | 100 ng/mL |

| Lower Limit of Quantitation (Mucosa) | 1.0 µg/mL |

Data derived from a study on 3',4',5',5,7-pentamethoxyflavone. nih.gov

Ultra-High-Performance Liquid Chromatography (UHPLC) Applications

Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering higher resolution, faster analysis times, and improved sensitivity. While specific UHPLC applications for 6,7,3',4',5'-Pentamethoxyisoflavone are not detailed in the provided search results, the technology is extensively used for the analysis of other flavonoids and their metabolites. For instance, UPLC coupled with mass spectrometry has been instrumental in the comprehensive investigation of metabolites in various natural products and in studying the metabolic profiling of isomeric aglycones in animal models. nih.gov The advantages of high sensitivity and resolution make UPLC-MS a powerful tool for obtaining comprehensive metabolic information. nih.govnih.gov

Mass Spectrometry for Structural Elucidation and Identification

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and unambiguous identification of 6,7,3',4',5'-Pentamethoxyisoflavone. It provides crucial information about the molecular weight and fragmentation patterns of the analyte.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC or UHPLC with the detection capabilities of mass spectrometry. This hyphenated technique is a powerful tool for identifying compounds in complex mixtures. In the analysis of plant extracts, LC-MS is used to tentatively identify numerous metabolites by comparing their mass spectral data with library databases and published literature. ekb.egnih.gov For example, a study on Edgeworthia chrysantha utilized ultra-high performance liquid chromatography coupled with a Q-Exactive hybrid quadrupole-orbitrap mass spectrometer for the qualitative analysis of various compounds. nih.gov This approach allowed for the identification of compounds by comparing their high-resolution accurate mass and retention times with those of known standards. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Metabolite Profiling and Targeted Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers an additional layer of specificity and structural information by subjecting selected ions from the first mass analyzer to fragmentation and analysis in a second mass analyzer. This technique is particularly valuable for metabolite profiling and targeted analysis. The fragmentation patterns generated in LC-MS/MS provide characteristic fingerprints that aid in the structural identification of metabolites. nih.gov

For instance, the oxidation of various hydroxyflavanones by human cytochrome P450 enzymes has been investigated using LC-MS/MS. nih.gov This analysis allowed for the characterization of the chemical structures of the resulting metabolites by monitoring specific parent molecular ions and their product ion spectra. nih.gov Untargeted metabolomics studies frequently employ UPLC-Q-TOF-MS/MS to discover and identify metabolites in biological samples like urine, providing insights into metabolic changes related to disease or therapeutic interventions. nih.gov

Optimized Sample Preparation and Clean-up Procedures from Biological and Plant Extracts

The successful analysis of 6,7,3',4',5'-Pentamethoxyisoflavone heavily relies on effective sample preparation and clean-up procedures to remove interfering substances from the complex matrices of biological and plant extracts. nih.gov

For plant materials, the initial steps typically involve washing, drying (or freeze-drying), and grinding to achieve a homogenous sample. mdpi.comnih.gov This is followed by extraction, often using solvents of varying polarities. nih.gov Common extraction techniques include liquid-liquid extraction and solid-phase extraction (SPE). nih.govmdpi.com SPE, in particular, has been shown to be efficient for extracting compounds like pentamethoxyflavone from plasma. nih.gov

In the context of biological matrices such as plasma or urine, sample preparation is critical. nih.gov High-throughput methods like protein precipitation, liquid-liquid extraction, and solid-phase extraction are widely used. nih.gov For example, in a urine metabolomics study, samples were prepared by adding acetonitrile (B52724) to precipitate proteins, followed by centrifugation and filtration before analysis by UPLC-MS/MS. nih.gov The goal of these procedures is to isolate the analyte of interest and concentrate it, thereby enhancing the sensitivity and reliability of the subsequent analysis. nih.gov

Table 2: Common Sample Preparation Techniques

| Technique | Matrix | Purpose |

| Liquid-Liquid Extraction | Plant & Biological Extracts | Separation of compounds based on their relative solubilities in two different immiscible liquids. nih.govmdpi.com |

| Solid-Phase Extraction (SPE) | Plant & Biological Extracts | Purification and concentration of analytes from a solution by passing it through a solid adsorbent. nih.govnih.gov |

| Protein Precipitation | Biological Fluids (e.g., Plasma, Urine) | Removal of proteins that can interfere with analysis. nih.govnih.gov |

| Grinding/Homogenization | Plant Material | Increase surface area for efficient extraction. mdpi.comnih.gov |

| Freeze-Drying | Plant Material | Preservation and preparation for extraction. mdpi.com |

Mechanistic Investigations of Biological Activities of 6,7,3 ,4 ,5 Pentamethoxyisoflavone

Anti-inflammatory Mechanisms (In Vitro and Preclinical Models)

Without primary or secondary research sources, providing a scientifically accurate and informative article that strictly adheres to the requested outline for 6,7,3',4',5'-Pentamethoxyisoflavone is not possible.

Regulation of Pro-inflammatory Mediators

Scientific investigation into the direct effects of 6,7,3',4',5'-Pentamethoxyisoflavone on key pro-inflammatory mediators such as Cyclooxygenase-2 (COX-2), Inducible Nitric Oxide Synthase (iNOS), Prostaglandin E2 (PGE2), and Nitric Oxide (NO) is not available in current literature. However, studies on its structural analogue, 5,7,3',4',5'-Pentamethoxyflavone, and other polymethoxyflavones provide some insights into the potential activities of this class of compounds.

For instance, 5,7,3',4',5'-Pentamethoxyflavone has been shown to inhibit the production of nitric oxide (NO) induced by lipopolysaccharide (LPS) in both RAW 264.7 macrophage cells and GES-1 gastric epithelial cells. caymanchem.com Similarly, other polymethoxyflavones (PMFs), such as sinensetin, nobiletin (B1679382), and tangeretin, significantly inhibit NO production and suppress the mRNA expression of iNOS and COX-2, which are critical enzymes in the inflammatory cascade. nih.gov The enzyme iNOS is responsible for the high-output production of NO, a key inflammatory mediator, while COX-2 is responsible for the synthesis of prostaglandins (B1171923) like PGE2, which contribute to pain and swelling. nih.govbiocrick.com

| Compound | Mediator | Effect | Cell Line/Model | Inducer | Citation |

|---|---|---|---|---|---|

| 5,7,3',4',5'-Pentamethoxyflavone | Nitric Oxide (NO) | Inhibition | RAW 264.7, GES-1 | LPS | caymanchem.com |

| Tangeretin | Nitric Oxide (NO) | Inhibition | - | LPS | nih.gov |

| Nobiletin | Nitric Oxide (NO) | Inhibition | - | LPS | nih.gov |

| Tangeretin | iNOS (mRNA) | Suppression | - | LPS | nih.gov |

| Tangeretin | COX-2 (mRNA) | Suppression | - | LPS | nih.gov |

Inhibition of Pro-inflammatory Cytokine Production

There is no specific data available on the effect of 6,7,3',4',5'-Pentamethoxyisoflavone on the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6). These cytokines are pivotal in orchestrating the inflammatory response. thermofisher.com

Research on other polymethoxyflavones demonstrates significant inhibitory effects on these cytokines. A study involving five major PMFs isolated from Citrus tangerina, including nobiletin and tangeretin, showed significant inhibition of TNF-α and IL-6 production in response to chronic inflammation biomarkers. nih.gov Another flavone (B191248), 5,6,3',5'-tetramethoxy 7,4'-hydroxyflavone (p7F), was found to suppress the serum level of TNF-α in mice. nih.gov Furthermore, a heptamethoxyflavone (HMF) was shown to reduce the production of antigen-specific IgE and decrease Interleukin-4, another important cytokine, in mouse spleen cells. nih.gov These findings suggest a common property among polymethoxyflavones to modulate cytokine production, a key element of their anti-inflammatory activity. nih.govwikipedia.org

| Compound | Cytokine | Effect | Model | Citation |

|---|---|---|---|---|

| Tangeretin | TNF-α, IL-6 | Inhibition | Cell-based assay | nih.gov |

| Nobiletin | TNF-α, IL-6 | Inhibition | Cell-based assay | nih.gov |

| Sinensetin | TNF-α, IL-6 | Inhibition | Cell-based assay | nih.gov |

| 5,6,3',5'-tetramethoxy 7,4'-hydroxyflavone | TNF-α | Suppression | Mouse model | nih.gov |

| 3,5,6,7,8,3',4'-Heptamethoxyflavone | Interleukin-4 | Reduction | Mouse spleen cells | nih.gov |

Downstream Signaling Pathway Modulation

The influence of 6,7,3',4',5'-Pentamethoxyisoflavone on crucial inflammatory signaling pathways like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) has not been documented. These pathways are central to the transcription of genes involved in inflammation and cell survival. nih.govnih.gov

However, related polymethoxylated flavonoids have been studied for their effects on these pathways. NF-κB Pathway: The NF-κB transcription factor is a master regulator of inflammation. nih.govnih.gov A novel pentamethoxyflavone, 5,3′-dihydroxy-3,6,7,8,4′-pentamethoxyflavone, was found to suppress NF-κB activation induced by various inflammatory agents and carcinogens. nih.gov This suppression was mediated through the inhibition of IκBα kinase, which prevents the degradation of the inhibitory subunit IκBα and the subsequent translocation of the active p65 subunit to the nucleus. nih.gov Similarly, morin (B1676745) (3,5,7,2′,4′-Pentahydroxyflavone) also abolishes NF-κB activation through a similar mechanism. researchgate.net

MAPK Pathway: The MAPK pathways (including ERK, JNK, and p38) are critical for transmitting extracellular signals to the nucleus to regulate gene expression related to inflammation and other cellular processes. mdpi.comnih.gov Studies on 3,5,7,3',4'-pentamethoxyflavone (KP1) showed that it caused a significant elevation in the phosphorylation of ERK and p38 MAPK. mdpi.com In contrast, another study on 3,5,7-trimethoxyflavone (B1676842) demonstrated that it suppressed TNF-α-induced phosphorylation of ERK, JNK, and p38 in human dermal fibroblasts. nih.gov These varying effects highlight the structural specificity that dictates the biological activity of flavonoids on MAPK signaling.

Assessment in Preclinical Animal Models of Inflammation

There are no published studies assessing the efficacy of 6,7,3',4',5'-Pentamethoxyisoflavone in preclinical animal models of inflammation such as Collagen-Induced Arthritis, Adjuvant-Induced Arthritis, or Formalin-Induced Paw Edema. These models are crucial for evaluating the in vivo anti-inflammatory potential of new compounds. nih.govnih.gov

Adjuvant-Induced Arthritis (AIA): This is a widely used model for studying chronic inflammation that shares features with human rheumatoid arthritis. nih.gov

Formalin-Induced Paw Edema: This model is used to assess acute inflammation and pain, characterized by a biphasic response. The early phase is neurogenic, while the later phase involves inflammatory mediators like histamine (B1213489) and prostaglandins. nih.gov

While direct data is absent for the specified isoflavone (B191592), a related compound, 3',4',3,5,6,7,8-heptamethoxyflavone (HMF), has been tested in the carrageenan-induced paw edema model in rats, where it exhibited anti-inflammatory activity when administered via injection.

Antioxidant Mechanisms (In Vitro Studies)

Direct Radical Scavenging Activity

There is no specific information on the direct radical scavenging activity of 6,7,3',4',5'-Pentamethoxyisoflavone. However, research on a structurally similar compound, 3,5,7,3',4'-pentamethoxyflavone (PMF) , isolated from Kaempferia parviflora, surprisingly found it to be a very poor antioxidant compound in terms of direct radical scavenging. Despite this, the study revealed that PMF could still remarkably protect DNA from oxidative damage, suggesting an indirect mechanism of action rather than direct scavenging. This finding indicates that the antioxidant effects of some polymethoxyflavonoids may not stem from direct interaction with free radicals but from other protective mechanisms.

Modulation of Endogenous Antioxidant Systems and Related Signaling

Information regarding the modulation of endogenous antioxidant systems by 6,7,3',4',5'-Pentamethoxyisoflavone is not available. A key signaling pathway in the endogenous antioxidant response is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.

Interestingly, the structural isomer 5,7,3',4',5'-Pentamethoxyflavone has been found to inhibit the transactivation of Nrf2 in a reporter assay using HEK293T cells at concentrations of 10, 25, or 50 µM. caymanchem.com This is a noteworthy finding, as Nrf2 is typically considered a target for activation by antioxidant and anti-inflammatory compounds. The inhibition of the Nrf2 pathway by this flavone was leveraged to sensitize cisplatin-resistant lung cancer cells to chemotherapy. caymanchem.combiocrick.com This suggests that the interaction of polymethoxylated flavonoids with the Nrf2 pathway can be complex and context-dependent.

Neuroprotective Mechanisms (Preclinical Studies)

No specific studies were identified that investigated the effects of 6,7,3',4',5'-Pentamethoxyisoflavone on neuroinflammatory processes, such as the activation of microglial cells or the production of inflammatory mediators in the central nervous system. Research on other flavonoids, such as a nobiletin derivative and 7,3',4'-Trihydroxyisoflavone, has shown anti-neuroinflammatory properties by inhibiting pathways like TLR4/MyD88/MAPK and NF-κB in microglia, but this data is not applicable to the specified compound. nih.govbiomolther.org

There is a lack of available data from preclinical studies on the direct impact of 6,7,3',4',5'-Pentamethoxyisoflavone on oxidative stress markers in neural cell models. The brain's high oxygen consumption and lipid-rich environment make it susceptible to oxidative damage, a key factor in neurodegenerative diseases. nih.govnih.gov While many flavonoids are studied for their antioxidant potential, specific research detailing this mechanism for 6,7,3',4',5'-Pentamethoxyisoflavone is not present in the search findings.

Information regarding the modulation of specific molecular pathways (e.g., MAPK, NF-κB, PI3K/Akt) relevant to neurodegeneration by 6,7,3',4',5'-Pentamethoxyisoflavone is not available in the current scientific literature based on the performed searches. Such pathways are common targets in the study of neurodegenerative diseases. nih.govnih.gov

Other Mechanistic Biological Activities

No studies were found that specifically detail the enzyme inhibition profile of 6,7,3',4',5'-Pentamethoxyisoflavone, including its effect on pancreatic lipase (B570770). Pancreatic lipase inhibition is a key mechanism for anti-obesity drugs. medcraveonline.comnih.govresearchgate.net In contrast, its structural isomer, 5,7,3',4',5'-pentamethoxyflavone, has been shown to be a competitive inhibitor of pancreatic lipase. nih.govresearchgate.net However, these findings cannot be directly attributed to the isoflavone.

There is no specific data available on the role of 6,7,3',4',5'-Pentamethoxyisoflavone in modulating lipid metabolism or reducing lipid accumulation in adipocytes. Studies on other isoflavones, like the daidzein (B1669772) metabolite 6,7,4'-trihydroxyisoflavone, have demonstrated anti-adipogenic effects by suppressing key transcription factors and signaling pathways in preadipocytes. snu.ac.krresearchgate.net Similarly, the flavone isomer has been shown to reduce lipid and triglyceride accumulation in 3T3-L1 adipocytes, but equivalent research on the specified isoflavone is absent. nih.govresearchgate.net

Structure Activity Relationship Sar Studies of 6,7,3 ,4 ,5 Pentamethoxyisoflavone Analogues

Systematic Evaluation of Substituent Effects on Biological Activities

The biological activities of isoflavones are profoundly influenced by the nature and position of various substituents on their basic C6-C3-C6 skeleton. In the context of 6,7,3',4',5'-pentamethoxyisoflavone, the primary substituents are the five methoxy (B1213986) groups distributed across the A and B rings.

Systematic evaluation of substituent effects on related polymethoxflavones (PMFs) has revealed that the degree and pattern of methoxylation are key determinants of their anticancer properties. For instance, studies on various cancer cell lines have shown that the presence of methoxy groups generally enhances cytotoxic activity. mdpi.com This is often attributed to the increased lipophilicity conferred by methoxy groups, which can facilitate passage across cellular membranes. mdpi.com

Furthermore, the introduction of other substituents in conjunction with methoxy groups can modulate activity. For example, the presence of a hydroxyl group, particularly at the C5 position, can form an intramolecular hydrogen bond with the C4-keto group, which has been shown to be a significant factor in the bioactivity of many flavonoids. mdpi.com In the case of 6,7,3',4',5'-pentamethoxyisoflavone, which lacks a C5-hydroxyl group, its activity would be dictated primarily by the electronic and steric effects of the methoxy groups.

The introduction of different functional groups in place of or in addition to the existing methoxy groups would be a key strategy in systematically evaluating the SAR. For instance, replacing a methoxy group with a hydroxyl, ethoxy, or a halogen atom at various positions would help to probe the electronic and steric requirements for optimal biological activity.

Influence of Methoxy Group Positions and Number on Efficacy

The number and arrangement of methoxy groups on the isoflavone (B191592) scaffold are crucial for their biological efficacy. Research on a variety of polymethoxylated flavonoids has demonstrated that even subtle changes in the methoxylation pattern can lead to significant differences in activity.

Studies on polymethoxyflavones have indicated that a higher degree of methoxylation on the A-ring can be important for antiproliferative activity against certain cancer cell lines. nih.gov For instance, in a study of polymethoxyflavone derivatives against the promyelocytic leukemic HL60 cell line, a higher degree of methoxylation on the A-ring was found to be a key factor for their antiproliferative activity. nih.gov

Conversely, some studies suggest that excessive methoxylation can be detrimental to activity. For example, a study on flavone (B191248) analogues showed that increasing the number of methoxy groups from five to seven resulted in a weaker cytotoxic effect on certain breast cancer cell lines. preprints.org This suggests a complex relationship where an optimal number and arrangement of methoxy groups are required for maximal efficacy.

The specific positioning of methoxy groups is also critical. In the case of 6,7,3',4',5'-pentamethoxyisoflavone, the A-ring is substituted at positions 6 and 7, while the B-ring has methoxy groups at the 3', 4', and 5' positions. This pattern of substitution on the B-ring is similar to that of some known bioactive natural products. The 3',4',5'-trimethoxy substitution pattern on the B-ring, as seen in compounds like 3,5,4'-trimethoxystilbene, has been associated with cytotoxic activity. nih.gov

The following table summarizes the anticancer activity of some polymethoxyflavones, illustrating the influence of methoxy group substitution patterns.

| Compound Name | Substitution Pattern | Cancer Cell Line | IC50 (µM) |

| 5,6,7,3',4',5'-Hexamethoxyflavone | 5,6,7,3',4',5'-(OMe)6 | Aspc-1 | >10 |

| 5-Hydroxy-6,7,3',4'-tetramethoxyflavone | 5-OH, 6,7,3',4'-(OMe)4 | Aspc-1 | 5.30 |

| 7,3'-Dimethoxyflavone | 7,3'-(OMe)2 | HL60 | Potent Activity |

This table is generated based on data from related polymethoxyflavone studies to illustrate the principles of SAR, as direct data for 6,7,3',4',5'-Pentamethoxyisoflavone analogues is limited. nih.govnih.gov

Rational Design of Enhanced Bioactive Analogues

The rational design of more potent and selective analogues of 6,7,3',4',5'-pentamethoxyisoflavone would be guided by the SAR principles derived from related compounds. The goal is to optimize the molecular features that contribute to the desired biological activity while minimizing any undesirable effects.

One key strategy would be the selective modification of the methoxy groups. Given that the number and position of methoxy groups are critical, analogues with varying numbers of methoxy groups at different positions on both the A and B rings could be synthesized and evaluated. For example, the synthesis of analogues with four or six methoxy groups, or with the existing methoxy groups shifted to other positions, could reveal more potent compounds.

Another approach would be the introduction of other functional groups to explore different electronic and steric interactions with biological targets. For instance, replacing one or more methoxy groups with hydroxyl groups could introduce hydrogen bonding capabilities, which are known to be important for the activity of many flavonoids. mdpi.com The strategic placement of small alkyl or halogen substituents could also be explored to fine-tune the lipophilicity and electronic properties of the molecule.

Molecular hybridization is another promising strategy. This involves combining the structural features of 6,7,3',4',5'-pentamethoxyisoflavone with those of other known bioactive molecules. For example, hybrid molecules incorporating moieties known to interact with specific anticancer targets could be designed. nih.gov

Computational modeling techniques, such as molecular docking, can play a crucial role in the rational design process. By simulating the binding of designed analogues to the active sites of relevant biological targets, it is possible to predict their potential activity and prioritize the synthesis of the most promising candidates. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR models for 6,7,3',4',5'-pentamethoxyisoflavone are not available, the principles of QSAR have been applied to other classes of flavonoids and can provide a framework for future studies.

A typical QSAR study involves the following steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities is required. For 6,7,3',4',5'-pentamethoxyisoflavone, this would involve synthesizing and testing a library of its analogues.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the data set. These descriptors quantify various aspects of the molecular structure, such as electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP).

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that correlates the calculated descriptors with the biological activity.

Model Validation: The predictive power of the developed QSAR model is rigorously assessed using various statistical parameters and validation techniques, such as internal and external validation.

For polymethoxylated flavonoids, QSAR studies have highlighted the importance of descriptors related to lipophilicity, electronic distribution, and molecular shape in determining their anticancer activity. For example, a QSAR study on flavonols identified descriptors related to hydrophilic-hydrophobic properties and polarizabilities as being significant for their biological activity. plos.org

The development of a robust QSAR model for 6,7,3',4',5'-pentamethoxyisoflavone analogues would be a valuable tool for predicting the activity of new, unsynthesized compounds, thereby accelerating the process of identifying more potent and selective drug candidates.

Metabolism of 6,7,3 ,4 ,5 Pentamethoxyisoflavone

In Vitro Metabolism Studies Using Cellular and Subcellular Fractions

Comprehensive searches of scientific databases have not yielded any studies that specifically investigate the in vitro metabolism of 6,7,3',4',5'-pentamethoxyisoflavone using cellular or subcellular fractions, such as liver microsomes or S9 fractions.

Identification of Metabolites

There is no published data identifying the metabolites of 6,7,3',4',5'-pentamethoxyisoflavone following incubation with in vitro systems.

Elucidation of Metabolic Enzymes Involved

Due to the lack of in vitro metabolism studies, the specific enzymes, such as cytochrome P450 (CYP) isoforms or UDP-glucuronosyltransferases (UGTs), responsible for the biotransformation of 6,7,3',4',5'-pentamethoxyisoflavone have not been identified.

Preclinical Animal Model Metabolism Studies

There is a similar lack of research concerning the metabolism of 6,7,3',4',5'-pentamethoxyisoflavone in preclinical animal models.

Metabolite Identification and Quantification in Biological Fluids and Tissues

No studies have been found that report the identification or quantification of metabolites of 6,7,3',4',5'-pentamethoxyisoflavone in biological samples such as plasma, urine, or tissues from animal models.

Metabolic Pathways and Biotransformation Processes

Consequently, the metabolic pathways and specific biotransformation processes, such as demethylation, hydroxylation, glucuronidation, or sulfation, that 6,7,3',4',5'-pentamethoxyisoflavone undergoes in vivo have not been elucidated.

Computational Approaches in 6,7,3 ,4 ,5 Pentamethoxyisoflavone Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in drug discovery for predicting how a ligand, such as a small molecule, might interact with a protein target.

This subsection would typically detail how 6,7,3',4',5'-Pentamethoxyisoflavone fits into the binding site of specific proteins. It would involve analysis of intermolecular interactions like hydrogen bonds, hydrophobic interactions, and van der Waals forces. The binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), quantifies the strength of the interaction. However, no studies have published these findings for 6,7,3',4',5'-Pentamethoxyisoflavone.

Through reverse docking or screening against a library of known protein structures, molecular docking can be used to identify potential biological targets for a given compound. This helps in hypothesizing the compound's mechanism of action. No such target identification has been documented for 6,7,3',4',5'-Pentamethoxyisoflavone.

This involves a detailed analysis of the structural and chemical features of both the ligand and the protein that govern the binding event. It explains why the ligand prefers a particular orientation and conformation within the protein's active site. This level of analysis is absent in the literature for 6,7,3',4',5'-Pentamethoxyisoflavone.

Network Pharmacology Analysis for Systems-Level Understanding of Biological Effects

Network pharmacology integrates systems biology and computational analysis to understand how drugs act on complex biological networks. It moves beyond the "one-target, one-drug" paradigm to a "multi-target, network-based" approach.

This analysis would involve constructing networks of compound-target-disease interactions to visualize and predict the multiple pathways that 6,7,3',4',5'-Pentamethoxyisoflavone might modulate. It helps in understanding the holistic effect of a compound on a biological system. No network pharmacology studies have been published for this specific isoflavone (B191592).

Molecular Dynamics Simulations to Investigate Ligand-Protein Stability and Conformation

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. In drug discovery, MD simulations can validate the stability of a ligand-protein complex predicted by molecular docking and provide insights into the conformational changes that may occur upon binding. Analysis of metrics like Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Radius of Gyration (Rg) over the simulation time helps assess the stability of the complex. No MD simulation studies have been reported for 6,7,3',4',5'-Pentamethoxyisoflavone.

Q & A

Basic Research Questions

Q. What are the validated analytical methods for quantifying 6,7,3',4',5'-Pentamethoxyisoflavone in plant extracts?

- Methodology : High-performance liquid chromatography (HPLC) coupled with UV-Vis or mass spectrometry (MS) is widely used for quantification. For reproducibility, ensure calibration curves are constructed using certified standards (e.g., 5,6,7,3',4'-pentamethoxyflavone, CAS 2306-27-6) . Statistical validation should include triplicate measurements and ANOVA to assess variance across replicates, as demonstrated in studies analyzing isoflavone content in plant tissues .

Q. How can researchers optimize extraction protocols for 6,7,3',4',5'-Pentamethoxyisoflavone from natural sources?

- Methodology : Solvent extraction using methanol or ethanol (70–80% v/v) at 60–70°C for 2–4 hours is effective for polar methoxylated isoflavones. Column chromatography (e.g., silica gel) or solid-phase extraction (SPE) can further purify extracts. Note that yields vary by plant part; for example, leaves of Rutaceae species show higher concentrations than stems .

Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?

- Methodology : Use cell-based assays (e.g., MTT or luciferase reporter assays) to evaluate anti-inflammatory or anticancer activity. For estrogenic effects, employ ERα/β binding assays. Normalize results to positive controls (e.g., genistein for isoflavones) and include dose-response curves (0.1–100 µM) to determine IC50 values .

Advanced Research Questions

Q. How do discrepancies in epidemiological data on 6,7,3',4',5'-Pentamethoxyisoflavone’s anticancer effects arise, and how can they be resolved?

- Methodology : Contradictions often stem from population-specific factors (e.g., Asian vs. Western diets) and biomarker selection. Case-control studies in Asian cohorts show stronger inverse associations with colorectal cancer risk (RR = 0.79, 95% CI: 0.72–0.87) compared to Western cohorts, likely due to higher baseline isoflavone intake . To reconcile data, prioritize studies using plasma isoflavone biomarkers over dietary questionnaires, as biomarkers account for metabolic variability .

Q. What experimental designs mitigate confounding variables in in vivo studies of this compound?

- Methodology : Use standardized diets (e.g., AIN-93G) with controlled isoflavone supplementation (e.g., 0.1% w/w) to isolate effects. For example, in high-fat diet models, include pair-fed controls to distinguish metabolic outcomes from caloric intake . Measure food efficiency ratios (FER) and weight changes weekly to track dose-dependent responses .

Q. How can researchers address contradictory findings regarding tumor-promoting vs. chemopreventive effects?

- Methodology : Conduct dual-arm studies evaluating both low-dose (preventive) and high-dose (therapeutic) regimens. For instance, in breast cancer models, assess estrogen receptor (ER) status, as ER-negative cells may lack protective effects seen in ER-positive lines . Stratify meta-analyses by study type (prospective vs. case-control) to identify bias .

Q. What molecular mechanisms underlie the biphasic effects of 6,7,3',4',5'-Pentamethoxyisoflavone on cellular pathways?

- Methodology : Use transcriptomic (RNA-seq) and proteomic (LC-MS/MS) profiling to identify dose-dependent pathway modulation. For example, low doses may activate Nrf2-mediated antioxidant responses, while high doses induce apoptosis via caspase-3/7 activation. Validate findings with siRNA knockdown or pharmacological inhibitors .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.